Methyl Acetate-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trideuteriomethyl 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVLQRXCPHEJC-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for Methyl Acetate D6
Deuterium (B1214612) Exchange Synthesis Routes
Deuterium exchange reactions are a common strategy for introducing deuterium into a molecule. These methods involve treating the substrate, in this case, methyl acetate (B1210297), with a deuterium source under conditions that facilitate the cleavage of C-H bonds and the formation of C-D bonds. The efficiency and selectivity of the exchange are highly dependent on the chosen catalytic system.
Acid-Catalyzed Deuteration Approaches
Acid-catalyzed hydrogen-deuterium exchange (HDX) is a well-established method for deuterating molecules. nih.gov This process typically involves an enolization mechanism, making the exchange at activated carbon centers, such as those adjacent to a carbonyl group, possible. nih.govmdpi.com For methyl acetate, the hydrogens on both the acetyl and methoxy (B1213986) groups can be targeted. The reaction is generally carried out using a strong deuterated Brønsted acid, like deuterated sulfuric acid (D₂SO₄) or deuterated hydrochloric acid (DCl), in a deuterium-rich solvent such as deuterium oxide (D₂O). nih.gov The equilibrium nature of the reaction often requires a large excess of the deuterated solvent to drive the exchange to completion. athabascau.ca While highly effective for certain substrates, achieving full deuteration without side reactions like hydrolysis can be challenging under harsh acidic conditions.
Base-Catalyzed Deuteration Techniques
Base-catalyzed HDX offers an alternative pathway for deuteration, particularly for hydrogens on carbons alpha to a carbonyl group. nih.gov This method relies on the formation of an enolate intermediate in the presence of a base and a deuterium source. rsc.org Common conditions involve using an alkali-metal base, such as potassium tert-butoxide (KOtBu) or potassium carbonate (K₂CO₃), in a deuterated solvent like DMSO-d₆ or acetone-d₆. acs.orgrsc.orgmdpi.comuva.es These solvents act as the deuterium reservoir for the exchange process. uva.es The basicity of the system plays a crucial role; stronger bases can facilitate the deprotonation of less acidic C-H bonds. rsc.org This technique is advantageous as it can be more selective and proceed under milder conditions than some acid-catalyzed routes, though care must be taken to avoid base-induced hydrolysis of the ester. acs.org
| Method | Catalyst/Base | Deuterium Source | Key Features |
| Acid-Catalyzed | Strong Brønsted acids (e.g., D₂SO₄) | D₂O | Involves enolization; requires excess D₂O to drive equilibrium. nih.govmdpi.com |
| Base-Catalyzed | Alkali-metal bases (e.g., KOtBu, K₂CO₃) | DMSO-d₆, Acetone-d₆, D₂O | Proceeds via enolate intermediates; generally milder conditions. nih.govacs.orgrsc.org |
Transition Metal-Catalyzed Hydrogen-Deuterium Exchange Reactions
Homogeneous transition-metal catalysis provides a powerful and often highly selective method for H/D exchange. Catalysts based on iridium, ruthenium, and palladium are particularly effective. mdpi.comacs.orgresearchgate.net These reactions typically involve the oxidative addition of a C-H bond to the metal center, followed by exchange with a deuterium source and subsequent reductive elimination. jst.go.jp
Iridium Catalysts: Cationic iridium complexes are among the most active for H/D exchange, capable of activating C-H bonds in a wide range of substrates, including esters. mdpi.comresearchgate.net Using D₂O as an inexpensive and readily available deuterium source, these catalysts can achieve high levels of deuterium incorporation. acs.org
Ruthenium Catalysts: Ruthenium complexes, such as those with pincer ligands, can also effectively catalyze the deuteration of alcohols and, by extension, the methoxy group of esters using D₂O. mdpi.comresearchgate.net Some ruthenium-catalyzed systems allow for selective deuteration directed by functional groups within the molecule. researchgate.net
Palladium Catalysts: Palladium-on-carbon (Pd/C) is a versatile heterogeneous catalyst that can facilitate H/D exchange with D₂O, often in the presence of an in-situ generated D₂ gas source. mdpi.com Homogeneous palladium catalysts, often assisted by a directing group, can achieve highly regioselective deuteration of specific C-H bonds, including those in ester-containing molecules. acs.orgnih.govnsf.gov
These metal-catalyzed methods offer the advantage of high selectivity and efficiency under often mild conditions, tolerating a broad range of functional groups. acs.org
De novo Synthesis of Methyl Acetate-d6 from Deuterated Precursors
De novo synthesis involves constructing the target molecule from smaller, isotopically labeled starting materials. This bottom-up approach is often the most straightforward and unambiguous method for producing a fully and specifically deuterated compound like this compound.
Esterification Reactions Utilizing Deuterated Methanol (B129727) and Acetic Acid
The most direct de novo route to this compound is the Fischer esterification of deuterated acetic acid (CD₃COOD) with deuterated methanol (CD₃OD). athabascau.cayoutube.com This is a classic acid-catalyzed condensation reaction where the two deuterated precursors are combined to form the deuterated ester and a molecule of heavy water (D₂O). youtube.com
Reaction: CD₃COOD + CD₃OD ⇌ CD₃COOCD₃ + D₂O
The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is reversible. athabascau.caquizlet.com To achieve a high yield, the equilibrium must be shifted towards the products. This is commonly accomplished by using one of the reactants, usually the less expensive deuterated methanol, in excess or by removing the D₂O as it is formed. athabascau.ca This method ensures that all six hydrogen positions in the final methyl acetate molecule are substituted with deuterium.
| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |
| Acetic Acid-d₄ (CD₃COOD) | Methanol-d₄ (CD₃OD) | Acid (e.g., H₂SO₄) | Methyl Acetate-d₆ (CD₃COOCD₃) | Heavy Water (D₂O) |
Other Specialized Deuterated Building Block Strategies
Beyond direct esterification, other synthetic strategies can be employed using different deuterated building blocks. For instance, the reaction of a highly reactive acetic acid derivative, such as deuterated acetyl chloride (CD₃COCl), with deuterated methanol (CD₃OD) provides an essentially irreversible route to this compound. This method avoids the equilibrium limitations of Fischer esterification. athabascau.ca
Another specialized approach involves the reductive deuteration of aromatic esters using reagents like samarium(II) iodide and D₂O to produce α,α-dideuterio benzyl (B1604629) alcohols, which are valuable deuterated building blocks for more complex molecules. thieme-connect.comresearchgate.net While not a direct synthesis of this compound, these methods highlight the principle of using pre-deuterated starting materials for synthesizing complex isotopically labeled compounds. mdpi.com The synthesis of partially deuterated methyl ketones from esters and bis[(pinacolato)boryl]methane (B124671) followed by quenching with D₂O also illustrates a modern building block approach that could be adapted for specific labeling patterns. rsc.org These specialized strategies are crucial when specific or partial deuteration patterns are required or when the primary functional groups are incompatible with standard esterification conditions.
Optimization of Deuteration Yield and Isotopic Purity
Achieving a high degree of deuteration (typically >99 atom % D) in this compound is a multi-faceted challenge that involves minimizing isotopic dilution from protic sources and maximizing the efficiency of the esterification reaction. google.com The optimization process targets several key areas, from initial reaction parameters to the final isolation of the pure, isotopically enriched product.
The conditions under which the esterification is performed have a significant impact on reaction kinetics, equilibrium position, and ultimately, the isotopic purity of the final product. The synthesis is fundamentally a reversible reaction between an alcohol and a carboxylic acid. uctm.edu
Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. For conventional esterification, temperatures can range from 20°C to reflux conditions. iscre.orggoogle.com Microwave-assisted synthesis has been shown to be an effective method for producing non-deuterated methyl acetate, significantly reducing reaction times. uctm.edu In one study, optimal conversion was achieved at a temperature corresponding to a microwave power of 577.47 W. uctm.edu For the synthesis of this compound, similar thermal conditions would be applied, with careful control to prevent side reactions or degradation. The use of sealed reaction vessels is common, especially when working with volatile deuterated starting materials. cdnsciencepub.com
Pressure: Most syntheses of methyl acetate are carried out at atmospheric pressure. utah.edu The process often involves distillation to remove the product as it forms, which helps to drive the reaction equilibrium forward. utah.edugoogle.com
Solvent Systems: In many preparations, the reactants themselves serve as the solvent system, particularly when one reactant, such as deuterated acetic acid, is used in stoichiometric excess. iscre.org However, in some methodologies, an inert solvent may be used. For deuteration reactions, the choice of solvent is critical to avoid H/D exchange that would lower the isotopic enrichment. Aprotic solvents are preferred. In some specialized deuteration processes, deuterated solvents such as deuterated trifluoroacetic acid (CF₃COOD) or Methanol-d4 (CD₃OD) have been used, though their application depends on the specific catalytic system. nsf.govnih.gov Liquid-liquid extraction using hydrocarbon solvents like n-decane has been explored to separate methyl acetate from the aqueous phase, which would contain deuterated water (D₂O) in this context. iscre.org
The following table illustrates the impact of various reaction parameters on the synthesis of methyl acetate, based on findings from microwave-assisted esterification of the non-deuterated analogue. uctm.edu These principles are directly applicable to the optimization of this compound synthesis.
| Parameter | Range Studied | Optimal Value | Effect on Conversion |
| Microwave Power (W) | 300 - 600 | 577.47 | Increased power generally increases conversion. |
| Methanol to Acetic Acid Ratio | 0.75:1 - 1.25:1 | 1.19:1 | Affects reaction equilibrium. |
| Esterification Time (min) | 10 - 30 | 24.45 | Longer times increase conversion up to a point. |
This table is illustrative, based on data for non-deuterated methyl acetate synthesis, to demonstrate the principles of optimizing reaction conditions. uctm.edu
The choice of catalyst is crucial for an efficient esterification process. Both homogeneous and heterogeneous catalysts are employed.
Heterogeneous Catalysts: To simplify purification, solid acid catalysts such as strongly acidic cation-exchange resins (e.g., Indion 180) are an excellent alternative. iscre.orgresearchgate.net These catalysts are easily filtered from the reaction mixture, prevent corrosion issues associated with mineral acids, and can be reused. iscre.orgslchemtech.com Their porous structure can also help in removing the deuterated water (D₂O) byproduct, further shifting the equilibrium toward the product side. iscre.org
The table below summarizes catalysts used in methyl acetate synthesis, which are applicable for its deuterated counterpart.
| Catalyst Type | Example | Key Advantages | Typical Loading/Concentration |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High activity, low cost. | 4.08% (microwave) uctm.edu or ~1% by mass. researchgate.net |
| Homogeneous Acid | p-Toluenesulfonic acid | Effective strong acid catalyst. google.com | Catalytic amounts. |
| Heterogeneous Acid | Cation-Exchange Resin | Easy separation, reusable, non-corrosive. iscre.orgslchemtech.com | Varies by resin and reactor setup. |
This table provides examples of catalyst systems applicable to the synthesis of this compound, with loading data derived from non-deuterated analogue studies.
The final and most critical stage in producing high-purity this compound is the removal of chemical impurities, unreacted starting materials, and, most importantly, partially deuterated isotopologues. The challenge is amplified by the formation of low-boiling azeotropes between methyl acetate, methanol, and water. iscre.orgslchemtech.com
Reactive Distillation: This is a highly effective industrial technique that combines reaction and distillation in a single column. utah.edugoogle.comresearchgate.netslchemtech.com As this compound is formed, it is continuously removed from the reaction zone as a vapor. This process continually drives the reaction equilibrium towards completion, allowing for very high conversion rates (over 99%) and high product purity. google.comresearchgate.net The countercurrent flow of reactants and products within the column is key to its effectiveness. utah.edugoogle.com
Extractive Distillation and Extraction: Acetic acid itself can act as an extractive agent to break the azeotropes formed by methyl acetate. utah.edu In a reactive distillation column, feeding glacial acetic acid to the upper part of the column helps to extract deuterated water (D₂O) and any unreacted Methanol-d4 from the product stream. google.com Liquid-liquid extraction with a suitable solvent can also be used to separate the ester from the aqueous phase. iscre.org
Fractional Distillation: To achieve the highest isotopic enrichment (e.g., >99 atom % D), a final, careful fractional distillation is often necessary. This step aims to separate the desired perdeuterated product (CD₃COOCD₃) from isotopologues containing fewer deuterium atoms (e.g., CH₃COOCD₃, CD₃COOCH₃) and any remaining protic methanol or water. Due to the very small differences in boiling points between these isotopologues, a highly efficient distillation column with a high number of theoretical plates and a controlled reflux ratio is required.
Chromatographic Purification: For analytical standards requiring the highest possible chemical and isotopic purity, column chromatography on silica (B1680970) gel can be employed. google.com This method is effective for removing non-volatile impurities and can, with careful selection of the mobile phase (e.g., mixtures of hexanes and ethyl acetate), help separate compounds with minor structural differences. epo.org
The following table outlines the primary purification techniques and their specific roles in achieving high-purity this compound.
| Technique | Purpose | Advantage |
| Reactive Distillation | Simultaneous reaction and product removal. | Drives equilibrium to achieve high conversion and purity. utah.eduresearchgate.net |
| Extractive Distillation | Breaks azeotropes with D₂O and CD₃OD. | Enhances separation efficiency within the distillation column. utah.edu |
| Fractional Distillation | Removes isotopologues and final impurities. | Essential for achieving high isotopic enrichment (>99%). |
| Chromatography | Final polishing for analytical-grade purity. | Removes trace impurities not separable by distillation. google.com |
Iii. Spectroscopic Characterization and Elucidation Using Methyl Acetate D6
Infrared (IR) and Raman Spectroscopy Investigations
Infrared (IR) and Raman spectroscopy are pivotal techniques for probing the vibrational modes of molecules. The substitution of hydrogen with the heavier deuterium (B1214612) isotope in methyl acetate-d6 leads to predictable shifts in the vibrational frequencies of the functional groups, aiding in the definitive assignment of spectral bands.
The analysis of the IR and Raman spectra of this compound, when compared to its non-deuterated counterpart, allows for the precise assignment of vibrational modes associated with the methyl (CH₃) and acetyl (CH₃CO) groups. cdnsciencepub.comresearchgate.net Deuteration causes the C-D stretching and bending vibrations to appear at lower frequencies than the corresponding C-H vibrations, a consequence of the increased mass of deuterium.
Research comparing the infrared spectra of methyl acetate (B1210297) and its deuterated analogues has enabled the assignment of bands in the 3100–2800 cm⁻¹ and 1500–1300 cm⁻¹ regions to vibrations localized within the individual methyl groups. cdnsciencepub.comresearchgate.net Specifically, bands characteristic of the trideuteromethyl groups are identified in the 2300–2000 cm⁻¹ range. cdnsciencepub.com Furthermore, a noticeable shift to a lower frequency for the C=O stretching vibration is observed with increased deuteration. cdnsciencepub.comresearchgate.net
Below is a table summarizing the key vibrational frequency shifts observed between methyl acetate and this compound.
| Vibrational Mode | Methyl Acetate (CH₃COOCH₃) Frequency (cm⁻¹) | This compound (CD₃COOCD₃) Frequency (cm⁻¹) |
| Asymmetric C-H Stretch | ~2950-3000 | - |
| Asymmetric C-D Stretch | - | ~2200-2250 |
| Symmetric C-H Stretch | ~2850-2900 | - |
| Symmetric C-D Stretch | - | ~2100-2150 |
| C=O Stretch | ~1745 | ~1730 |
| C-O-C Asymmetric Stretch | ~1240 | Lower shift |
| C-O-C Symmetric Stretch | ~1045 | Lower shift |
Note: The exact frequencies can vary based on the physical state (gas, liquid, solid) and solvent.
This detailed vibrational analysis, facilitated by isotopic labeling, provides a more complete understanding of the molecular force fields and the localization of group vibrations within the ester molecule. umich.edu
This compound is also instrumental in studying intermolecular interactions, such as hydrogen bonding and solvation dynamics, particularly in deuterated solvents like heavy water (D₂O) or deuterated alcohols. The use of a deuterated solute in a deuterated solvent simplifies the spectra by minimizing the number of distinct vibrational coupling interactions.
Studies on methyl acetate in heavy water have shown that the carbonyl (C=O) stretching band splits into a doublet. nih.gov This splitting is a direct consequence of the hydrogen bond (or in this case, deuterium bond) interaction between the carbonyl oxygen of the methyl acetate and the surrounding water molecules. nih.gov The two peaks in the doublet correspond to two different solvated species: one where the methyl acetate is bonded to a single water molecule and another where it is bonded to two. nih.gov
Time-resolved two-dimensional infrared (2D-IR) spectroscopy, combined with molecular dynamics simulations, has been used to probe the kinetics of the exchange process between these solvated states and to determine the lifetime of the hydrogen bonds. nih.gov Similar studies in deuterated methanol (B129727) have also been conducted to understand the influence of different protic solvents on the hydrogen bonding interactions with the ester carbonyl group. researchgate.netunifi.it The use of this compound in these experiments helps to isolate the vibrational dynamics of the solute-solvent interactions by shifting the solute's internal vibrational modes.
Vibrational Analysis of Deuterated Functional Groups
Mass Spectrometry (MS) Applications
In mass spectrometry, the introduction of stable isotopes like deuterium provides a clear mass shift, which is invaluable for both qualitative and quantitative analysis.
Electron ionization mass spectrometry (EI-MS) induces the fragmentation of molecules, and the resulting fragmentation pattern serves as a molecular fingerprint. However, interpreting these patterns and proposing fragmentation mechanisms can be complex. Isotopic labeling with deuterium is a classic technique to trace the pathways of bond cleavages and rearrangements. acs.org
When this compound is analyzed by mass spectrometry, the masses of the molecular ion and any fragments containing the deuterated methyl or acetyl groups will be shifted by +3 or +6 mass units, respectively, compared to the unlabeled compound. By comparing the mass spectra of the labeled and unlabeled methyl acetate, researchers can deduce the origin of specific fragment ions. For example, if a fragment ion retains all six deuterium atoms, it confirms that neither the acetyl methyl group nor the ester methyl group was lost during its formation. Conversely, the loss of a fragment with a mass of 3 (corresponding to a CD₃ radical) versus a loss of 15 (a CH₃ radical) provides direct evidence for the cleavage of a specific methyl group.
This method has been widely applied to various esters to understand fundamental fragmentation mechanisms, such as the McLafferty rearrangement and other complex bond-breaking and bond-forming processes that occur in the mass spectrometer. zendy.iocdnsciencepub.com
This compound serves as an excellent internal standard for the quantitative analysis of methyl acetate and other volatile organic compounds using isotope dilution mass spectrometry (IDMS). clearsynth.comwisdomlib.orgscioninstruments.com IDMS is a highly accurate quantification method that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. monadlabtech.comepa.gov
The key advantages of using a deuterated internal standard like this compound are:
Similar Chemical and Physical Properties : It behaves almost identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation. scioninstruments.commonadlabtech.com This co-elution ensures that any sample loss or variation in analytical conditions affects both the analyte and the internal standard equally.
Mass Spectrometric Distinction : Despite its similar chemical behavior, it is easily distinguished from the native analyte by the mass spectrometer due to the difference in mass-to-charge ratio. nih.gov
Improved Accuracy and Precision : By measuring the ratio of the signal from the native analyte to that of the known amount of the labeled standard, highly accurate and precise quantification can be achieved. clearsynth.comlcms.cz This ratio corrects for variations in sample injection volume, matrix effects (where other components in the sample interfere with the analysis), and instrument response. clearsynth.commonadlabtech.com
The use of deuterated standards, including those for esters, is a cornerstone of robust quantitative methods in fields ranging from environmental analysis to clinical diagnostics and metabolomics. lcms.czgoogle.com
Iv. Mechanistic Studies and Reaction Kinetics Involving Methyl Acetate D6
Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling
The strategic incorporation of deuterium into methyl acetate (B1210297) provides a non-invasive probe to trace the fate of specific atoms throughout a chemical reaction. This approach has been instrumental in clarifying the mechanisms of several key chemical processes.
Interesterification Processes
Interesterification is a process where an ester reacts with another ester, exchanging their alkoxy groups. mdpi.com The interesterification of triglycerides with methyl acetate is an alternative route to biodiesel production that avoids the generation of glycerol (B35011) as a byproduct, instead producing the valuable fuel additive triacetin (B1683017). mdpi.commdpi.comsemanticscholar.orgresearchgate.net
Mechanistic studies of interesterification, particularly under supercritical conditions with an alumina (B75360) catalyst, have shown that both esterification and interesterification can occur simultaneously, especially with acidic catalysts. mdpi.com While direct studies using Methyl Acetate-d6 are not explicitly detailed in the search results, its application would be invaluable for tracing the origin of the methyl groups in the final biodiesel and triacetin products, thereby confirming the proposed reaction pathways. The reaction is influenced by factors such as the molar ratio of methyl acetate to oil and the reaction time. mdpi.com
Carbonylation Reactions
Carbonylation reactions involve the insertion of a carbon monoxide (CO) molecule into a substrate. The carbonylation of methyl acetate to produce acetic anhydride (B1165640) is a significant industrial process. su.edu.pkwhiterose.ac.uk The mechanism of this reaction, often catalyzed by rhodium complexes, involves several key steps, including the oxidative addition of methyl iodide (formed from methyl acetate) to the rhodium center, followed by CO insertion and reductive elimination of acetyl iodide. whiterose.ac.uk The acetyl iodide then reacts with an acetate source to form acetic anhydride. whiterose.ac.uk
Methanol-to-Hydrocarbons (MTH) Process Investigations
The Methanol-to-Hydrocarbons (MTH) process is a vital technology for converting methanol (B129727) into valuable olefins and gasoline over zeolite catalysts. kaust.edu.saoaepublish.com Understanding the initial carbon-carbon (C-C) bond formation is a key challenge in elucidating the MTH mechanism. kaust.edu.sanih.gov Methyl acetate has been identified as a crucial intermediate in this process. kaust.edu.saoaepublish.comnih.gov
Recent research has provided spectroscopic evidence for the formation of hydrocarbon pool (HCP) species, which are derived from the acetyl group of methyl acetate. nih.gov Using isotopically labeled methyl acetate, such as ¹³C-labeled methyl acetate, has been instrumental in these studies. nih.gov The use of this compound could provide complementary information by probing the role of the methyl group's C-H bonds in the subsequent reactions that lead to the formation of olefins and other hydrocarbons. For instance, it could help determine if C-H bond cleavage in the methyl group is a rate-limiting step in the conversion of methyl acetate to the initial hydrocarbon products. Studies have also pointed to ketene, formed from methyl acetate, as an important early intermediate in the MTH process. kaust.edu.sa
Table 2: Chemical Compounds Mentioned
Kinetic Isotope Effects (KIE) Studies
The kinetic isotope effect is a measure of the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. nih.gov It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). For deuterium labeling, this is kH/kD. The magnitude of the KIE can provide critical information about the bonding changes occurring in the rate-determining step of a reaction.
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step.
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is cleaved or formed in the rate-determining step. rsc.org For C-H bonds, the replacement of hydrogen with deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is broken in the rate-determining step. princeton.edu For instance, in a hypothetical base-catalyzed elimination reaction of this compound where a C-D bond in the acetyl group is broken in the slowest step, a significant primary KIE would be expected.
A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. nih.gov These effects are generally smaller than primary KIEs. They are further classified based on the location of the isotope. An α-secondary KIE occurs when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, if the carbonyl carbon of this compound were isotopically labeled (e.g., with ¹³C), a change from sp² hybridization in the reactant to sp³ in a tetrahedral intermediate would result in a secondary KIE. A β-secondary KIE involves isotopic substitution on a carbon adjacent to the reacting center.
Inverse kinetic isotope effects (kH/kD < 1) can also occur. These are often observed in secondary KIEs and can indicate that the transition state is more sterically crowded or that vibrational frequencies involving the isotope increase in the transition state compared to the reactant. rsc.org For example, in a study on the deacylation of esters in deuterated methanol (d-methanol), an inverse secondary isotope effect (kH/kD < 0.5) was observed. This was attributed to the increased restriction of the O-D bending vibration in the transition state. rsc.org
| Reaction Type | Isotopically Labeled Position | Observed KIE (kH/kD) | Interpretation | Reference |
|---|---|---|---|---|
| E2 Elimination of an Alkyl Halide | β-deuterium | 6.7 | Primary KIE; C-H bond broken in rate-determining step. | rsc.orgprinceton.edu |
| Deacylation in d-methanol | Solvent (CH3OH vs CD3OD) | <0.5 | Inverse secondary KIE; increased vibrational restriction in the transition state. | rsc.org |
| Neutral Hydrolysis of Methyl Trifluoroacetate in D2O | Solvent (H2O vs D2O) | ~3.4-3.8 | Solvent isotope effect consistent with a BAC2 mechanism. | cdnsciencepub.com |
If a significant primary KIE is observed upon deuteration of the methyl or acetyl group in this compound, it strongly implies that the cleavage of a C-D bond is the RDS. For example, in the iridium-catalyzed ortho-deuteration of phenylacetic acid esters, the C-H activation was identified as the rate-determining step. acs.org Conversely, the absence of a significant KIE suggests that the C-H bond is not broken in the RDS. A study on the hydrogenation of methyl acetate using deuterium gas found no significant KIE, indicating that the dissociative adsorption of the ester, rather than C-H bond cleavage, was the rate-limiting step. researchgate.net
Secondary KIEs provide valuable information about the structure of the transition state. For instance, in the acid-catalyzed hydrolysis of esters, a theoretical study of methyl acetate hydrolysis proposed a two-step mechanism involving the formation and decomposition of a tetrahedral intermediate. The decomposition of this intermediate was identified as the rate-determining step. researchgate.net Experimental KIE studies on related systems can validate such theoretical models. For the saponification of ethyl acetate in D2O/H2O mixtures, the solvent isotope effect was used to propose a transition state where a water molecule attacks the ester with general-base assistance from a hydroxide (B78521) ion. nih.govresearchgate.net This level of detail about the transition state is difficult to obtain through other experimental means.
Furthermore, computational studies can predict KIEs for proposed transition state structures. By comparing these theoretical values with experimental data obtained from reactions of this compound, chemists can refine their understanding of the transition state's geometry and bonding. acs.org
| Reaction | Isotopic Labeling Strategy | Key Finding | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Hydrogenation of Methyl Acetate | Deuterium gas (D2) | No significant KIE observed. | C-H bond cleavage is not the rate-determining step. | researchgate.net |
| Saponification of Ethyl Acetate | Solvent isotope effect (D2O/H2O) | Complex dependence of rate on D2O fraction. | General-base assistance by hydroxide in the transition state. | nih.govresearchgate.net |
| Acid-catalyzed Hydrolysis of Methyl Trifluoroacetate | Solvent isotope effect (D2O/H2O) | k(H2O)/k(D2O) ≈ 3.4-3.8 | Consistent with a BAC2 mechanism. | cdnsciencepub.com |
| Acid-catalyzed Hydrolysis of Methyl Acetate | Theoretical Calculation (no isotopes) | Decomposition of tetrahedral intermediate is the RDS. | Provides a model to be tested by KIE studies. | researchgate.net |
V. Applications of Methyl Acetate D6 in Isotopic Labeling and Tracing
Metabolic Pathway Elucidation
Isotopically labeled compounds are instrumental in unraveling complex biochemical processes. scbt.com The use of stable isotopes like deuterium (B1214612) (²H) allows researchers to track the metabolic fate of molecules within living organisms, providing insights into catabolic and anabolic pathways.
Tracing Carbon Flow in Biochemical Systems
Methyl Acetate-d6 can be used to trace the flow of carbon atoms through metabolic networks. While this specific application for this compound is not extensively documented in the provided search results, the principle is well-established with other labeled compounds. For instance, ¹³C-labeled acetate (B1210297) is used to follow the incorporation of the acetyl group into various metabolites. tandfonline.com In a similar vein, the deuterated methyl and acetyl groups of this compound could be tracked as they are processed by cellular machinery.
In metabolic studies, the labeled acetyl group from this compound could be converted to acetyl-CoA, a central metabolite that feeds into numerous pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. researchgate.netfrontiersin.org By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can identify the downstream molecules that incorporate the deuterium label, thereby mapping the flow of carbon from acetate. nih.gov This approach helps in understanding the dynamics of central carbon metabolism and how it is altered in different physiological or pathological states.
Investigating Biosynthetic Pathways
The elucidation of biosynthetic pathways for natural products is another area where isotopically labeled precursors are crucial. copbela.org By feeding a labeled compound to an organism, researchers can determine if it serves as a building block for a specific secondary metabolite.
For example, studies have utilized ¹³C-labeled acetate to investigate the biosynthesis of polyketides and terpenoids. tandfonline.comuni-marburg.de Similarly, this compound could be employed to probe biosynthetic pathways that utilize acetate units. The deuterium label would be incorporated into the final product, and its position and abundance can be determined by analytical techniques. This information can confirm the role of acetate as a precursor and provide details about the enzymatic reactions involved in the pathway. For instance, the biosynthesis of certain monoterpenoids involves the formation of an acid and subsequent methylation, a process that could be investigated using deuterated methyl acetate. oup.com
Environmental Fate and Transport Studies
Understanding the behavior of organic compounds in the environment is critical for assessing their impact and developing remediation strategies. Isotopically labeled compounds, including this compound, are valuable tools in these investigations.
Tracing Organic Compounds in Environmental Matrices
This compound can be used as a tracer to study the fate and transport of methyl acetate and similar volatile organic compounds (VOCs) in environmental matrices such as soil, water, and air. santos.comcloudfront.net Its identical physicochemical properties to the unlabeled compound ensure it behaves similarly in the environment. However, its distinct mass allows it to be differentiated from naturally occurring methyl acetate.
By introducing a known amount of this compound into a system, researchers can monitor its movement, partitioning between different environmental compartments (e.g., water and air), and degradation over time. europa.euresearchgate.net This information is crucial for developing models that predict the environmental distribution of pollutants. santos.com
Pollution Assessment and Degradation Mechanism Studies
In pollution assessment, isotopically labeled compounds serve as internal standards for the accurate quantification of pollutants in environmental samples. shimadzu.co.krlcms.cz this compound can be added to a sample at a known concentration before analysis. By comparing the signal of the labeled standard to the unlabeled analyte, any loss of the analyte during sample preparation and analysis can be corrected for, leading to more accurate concentration measurements.
Furthermore, this compound can be used to study the degradation mechanisms of methyl acetate in the environment. researchgate.net By tracking the formation of deuterated degradation products, scientists can identify the chemical and biological pathways responsible for its breakdown. environment-agency.gov.uk This knowledge is essential for evaluating the persistence of the compound and for designing effective remediation technologies. For instance, understanding the role of hydroxyl radicals in the atmospheric degradation of volatile compounds can be refined using such tracer studies. researchgate.net
Vi. Computational Chemistry and Theoretical Studies of Methyl Acetate D6
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering critical insights into dynamic processes such as solvation and intermolecular interactions. For methyl acetate (B1210297), MD simulations, particularly ab initio molecular dynamics (AIMD), have been essential for understanding its behavior in solution. lsu.eduresearchgate.netnih.govacs.org
The study of methyl acetate in deuterated solvents is crucial for understanding how solvent interactions influence its properties, often probed using techniques like 2D-IR spectroscopy. lsu.eduresearchgate.net MD simulations are key to interpreting these experiments.
In heavy water (D₂O), simulations show that the carbonyl (C=O) stretching band of methyl acetate splits. nih.govresearchgate.netacs.org This splitting is a direct consequence of hydrogen bonding with the solvent. nih.govresearchgate.netnih.gov Specifically, hydrogen bonding to the carbonyl oxygen causes a red shift (lower frequency), while hydrogen bonding to the alkoxy oxygen results in a blue shift (higher frequency). nih.gov The observed IR spectrum is a balance of these competing effects. nih.gov
Simulations in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) have also been performed. nih.govresearchgate.net The broader linewidth of the C=O stretch signal in D₂O compared to DMSO suggests a more varied and inhomogeneous electric field distribution in water, arising from its complex hydrogen-bonding network. nih.gov The use of various deuterated solvents like acetone-d6, acetonitrile-d3, and CDCl3 in experimental and computational studies further helps in dissecting the specific solute-solvent interactions. researchgate.netsemanticscholar.orgacs.orgmsu.edu
The interactions between methyl acetate and surrounding solvent molecules, particularly through hydrogen bonds, dictate its solvation structure and dynamics. chemrxiv.org A combination of two-dimensional infrared (2D-IR) spectroscopy and Car-Parrinello molecular dynamics (CPMD) simulations has been particularly powerful in elucidating these interactions for methyl acetate in heavy water (D₂O). researchgate.netnih.govacs.org
These studies reveal a dynamic chemical equilibrium between two primary solvated species: one where the methyl acetate's carbonyl oxygen is hydrogen-bonded to a single D₂O molecule, and another where it is bonded to two D₂O molecules. researchgate.netacs.org The ability to distinguish these states spectroscopically and model their interconversion provides a detailed picture of the hydrogen bond lifetime and the kinetics of the exchange process. researchgate.netnih.gov
Furthermore, AIMD simulations of the acetate ion in D₂O have shown that the structure and dynamics of the first solvation shell are significantly influenced by the thermal rotation of the methyl group, which affects the hydrogen bond network. lsu.eduresearchgate.net
Table 4: Hydrogen Bonding States of Methyl Acetate in Protic Solvents
| Species | Description | Spectroscopic Signature | Reference |
|---|---|---|---|
| 1-HB Complex | Methyl acetate carbonyl oxygen bonded to one D₂O molecule. | Contributes to the C=O stretching band at a specific frequency. | researchgate.netacs.org |
| 2-HB Complex | Methyl acetate carbonyl oxygen bonded to two D₂O molecules. | Contributes to a more red-shifted peak in the C=O stretching band. | researchgate.netacs.org |
Solvation Dynamics in Deuterated Solvents
Reaction Pathway Modeling and Energy Landscapes
Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions at a molecular level. Through the modeling of reaction pathways and the calculation of corresponding energy landscapes, researchers can identify transition states, intermediates, and reaction products, as well as determine the energy barriers that govern reaction rates. This theoretical approach is crucial for understanding the reactivity and degradation of molecules like Methyl Acetate-d6.
While extensive computational studies have been performed on non-deuterated methyl acetate, research focusing specifically on the reaction pathways of the fully deuterated this compound is less common in published literature. However, significant insights can be derived from theoretical investigations into its hydrogenated and partially deuterated analogues. These studies lay the groundwork for understanding how full deuteration would impact reactivity, primarily through the kinetic isotope effect (KIE).
Theoretical investigations into the reactions of methyl acetate often employ methods like Density Functional Theory (DFT) and high-level ab initio calculations such as Coupled Cluster (CCSD(T)). princeton.edursc.org These methods are used to map the potential energy surface for a given reaction, which describes the energy of a system as a function of its geometry. Key reaction types that have been modeled for methyl acetate include hydrogen abstraction, combustion, and hydrolysis.
Hydrogen Abstraction Pathways and Kinetic Isotope Effects
A primary degradation route for methyl acetate in environments like the atmosphere or combustion chambers is hydrogen abstraction by radicals such as hydroxyl (•OH), hydrogen (•H), and oxygen (•O). princeton.edu Computational studies have mapped the energy landscapes for these reactions with non-deuterated methyl acetate, identifying two primary sites for abstraction: the acetyl methyl group (–C(O)CH₃) and the methoxy (B1213986) methyl group (–OCH₃). princeton.edu
For this compound, these reactions would involve deuterium (B1214612) abstraction. The substitution of hydrogen with deuterium significantly alters the zero-point vibrational energies of the C-D bonds compared to C-H bonds. This difference directly influences the activation energy of the bond-breaking step, a phenomenon known as the kinetic isotope effect.
Theoretical studies on the reaction of methyl acetate with the deuterated hydroxyl radical (•OD) have provided predictions on these effects. nih.govacs.org The calculations revealed that the hydrogen abstraction reactions proceed through a stepwise mechanism involving the formation of a reactant complex in an attractive well before reaching the transition state. nih.govacs.org Notably, these studies predicted an "inverse" kinetic isotope effect (KIE < 1) for the hydrogen abstraction channels, suggesting that the deuterated species may react faster under certain conditions. nih.govacs.org This insight is critical for predicting the reactivity of this compound.
Astrochemical models have also utilized quantum chemical calculations to explore the formation of singly deuterated methyl acetate (CH₂DCOOCH₃ and CH₃COOCH₂D) in the interstellar medium via radical-radical reactions. researchgate.netarxiv.org These models highlight the importance of computational chemistry in estimating reaction rate coefficients where experimental data is unavailable, though they also note that for complex systems, some rates are assumed to be similar to their non-deuterated counterparts due to the computational cost and lack of specific data. researchgate.net
Illustrative Reaction Energetics
Disclaimer: The following data pertains to the non-deuterated isotopologue, Methyl Acetate (CH₃COOCH₃), and is presented for illustrative purposes to show typical energy barriers for key reaction pathways.
Vii. Analytical Methodologies for Detection and Quantification of Methyl Acetate D6
Gas Chromatography (GC) Techniques
Gas chromatography is a premier technique for analyzing volatile and semi-volatile compounds like methyl acetate (B1210297) and its deuterated forms. The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. scientificlabs.co.uk
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantification of organic compounds. In this technique, the effluent from the GC column is passed through a hydrogen-air flame, which ionizes the organic analytes. The resulting ions generate an electrical current that is proportional to the mass of the analyte, allowing for quantification.
GC-FID is suitable for analyzing methyl acetate in various matrices. cerilliant.comeurl-pesticides.eu Standard methods, such as those for analyzing paint solvents, utilize GC-FID for its reliability. In these methods, a sample containing the analyte is injected into the GC, where it is separated from other components before reaching the FID detector. While highly sensitive to hydrocarbons, the FID detector does not provide structural information and relies on retention time for compound identification, which must be confirmed using standards. A key application involves using deuterated analogs, such as methyl acetate-d3, as internal standards to improve the accuracy of quantification for non-deuterated methyl acetate in complex samples like solvent-borne coatings. vulcanchem.comtajhizkala.irpaint.org
Table 1: GC-FID Parameters for Methyl Acetate Analysis (based on related methods)
| Parameter | Value/Description | Source |
|---|---|---|
| Column Type | Capillary column (e.g., polyethylene (B3416737) glycol) | |
| Detector | Flame Ionization Detector (FID) | |
| Application | Quantification of exempt solvents in coatings | vulcanchem.com |
| Internal Standard | Methyl acetate-d3 for methyl acetate analysis | tajhizkala.ir |
| Quantification Limit | Typically in the low µ g/media range | eurl-pesticides.eu |
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. This hyphenated technique is considered a gold standard for compound identification. researchgate.net As analytes elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. nih.gov
GC-MS is used for the accurate determination of volatile compounds, including methyl acetate and its isotopologues. vulcanchem.comoup.com In methods like ASTM D6438, GC-MS is an alternative to GC-FID, offering greater specificity. For the analysis of methyl acetate-d3 (as a surrogate for methyl acetate-d6), specific ions are monitored to distinguish it from the non-deuterated analyte and other compounds. vulcanchem.compaint.org For example, the mass-to-charge ratio (m/e) for methyl acetate is 74, while for methyl acetate-d3 it is 77. vulcanchem.compaint.org This specificity makes GC-MS invaluable for complex matrices where co-eluting peaks might interfere with FID detection.
Table 2: GC-MS Parameters for Methyl Acetate and its Isotopologues
| Parameter | Value/Description | Source |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry | vulcanchem.com |
| Ionization Mode | Electron Ionization (EI) | rsc.org |
| Analyte | Methyl Acetate | vulcanchem.compaint.org |
| m/z for Methyl Acetate | 74 | vulcanchem.compaint.org |
| Analyte | Methyl Acetate-d3 | vulcanchem.compaint.org |
| m/z for Methyl Acetate-d3 | 77 | vulcanchem.compaint.org |
| Application | Analysis of exempt solvents in coatings; identification of volatile components. | vulcanchem.comlgcstandards.com |
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC for the analysis of volatile and semi-volatile organic compounds. nih.gov In headspace SPME (HS-SPME), a fiber coated with a sorbent material is exposed to the vapor phase (headspace) above a sample in a sealed vial. lgcstandards.com Volatile analytes, like methyl acetate, partition from the sample matrix into the headspace and are adsorbed onto the fiber. The fiber is then retracted and inserted into the hot GC inlet, where the analytes are thermally desorbed for analysis. nih.gov
This technique is central to standard methods like ASTM D6438 for determining the content of methyl acetate in paints and coatings. scientificlabs.co.uktajhizkala.ir The method specifies using a deuterated internal standard (methyl acetate-d3) to quantify the corresponding non-deuterated analyte. scientificlabs.co.uktajhizkala.irsielc.com This approach is highly effective because the deuterated standard has nearly identical physicochemical properties to the analyte, ensuring that they behave similarly during the extraction and desorption process, which corrects for variations in sample matrix and analytical conditions. tajhizkala.ir The combination of HS-SPME with GC-FID or GC-MS provides a simple, rapid, and robust method for quantifying methyl acetate in complex liquid samples without direct injection of the sample matrix, thereby protecting the analytical system. vulcanchem.comtajhizkala.ir
GC with Mass Spectrometry (GC-MS)
Liquid Chromatography (LC) Methods
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful separation technique for non-volatile or thermally sensitive compounds. lgcstandards.com While GC is more common for a volatile compound like methyl acetate, LC methods can also be employed. scientificlabs.co.ukresearchgate.net
In a typical reverse-phase HPLC setup, methyl acetate can be separated using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. researchgate.net Detection can be challenging as methyl acetate lacks a strong chromophore for UV detection at higher wavelengths, though detection is possible at lower wavelengths. esschemco.com
A significant application of HPLC in the context of this compound is not for routine quantification in samples, but for its purification following chemical synthesis. vulcanchem.com After deuteration reactions, HPLC can be used to isolate the high-purity this compound from unreacted starting materials and byproducts, ensuring the final product meets the stringent purity requirements (e.g., >98% isotopic purity) for its use as an internal standard. vulcanchem.com Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns, offers faster analysis times and higher resolution and is also suitable for such applications. researchgate.netnih.gov
Hyphenated Techniques (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. scispace.com This method is the cornerstone of modern bioanalysis and is frequently used for quantifying analytes in complex biological matrices like plasma and urine. sielc.comlcms.cz
The primary and most critical role of this compound in this context is as an internal standard (IS). cerilliant.com In quantitative LC-MS/MS, a known amount of a stable isotope-labeled (SIL) internal standard, such as this compound, is added to samples and calibration standards at the beginning of the sample preparation process. nih.gov The SIL IS is chemically identical to the analyte but has a higher mass due to the deuterium (B1214612) atoms.
Because the SIL IS and the analyte co-elute from the LC column and exhibit nearly identical behavior during sample extraction, chromatography, and ionization, the ratio of the analyte's MS/MS signal to the IS's MS/MS signal provides a highly accurate and precise measure of the analyte's concentration. researchgate.netrsc.orglcms.cz This normalization corrects for variations in sample recovery and matrix effects (ion suppression or enhancement) that can otherwise compromise quantification. rsc.org The use of d6-labeled standards is common for this purpose, as seen in the analysis of compounds like rosuvastatin-d6 and enzalutamide-d6. nih.gov Therefore, this compound is an ideal internal standard for the LC-MS/MS quantification of methyl acetate.
Table 3: Role of Deuterated Standards in LC-MS/MS
| Feature | Description | Source |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | scispace.com |
| Primary Role of d6-Compound | Stable Isotope-Labeled (SIL) Internal Standard | cerilliant.comlcms.cz |
| Principle of Operation | Co-elutes with the non-labeled analyte; corrects for matrix effects, extraction variability, and ionization efficiency. | researchgate.netrsc.org |
| Detection | Multiple Reaction Monitoring (MRM) mode, with specific mass transitions for both analyte and internal standard. | sielc.com |
| Advantage | Improves accuracy, precision, and robustness of quantitative methods, especially in complex matrices like blood plasma. | lcms.cznih.gov |
Viii. Future Directions and Emerging Research Areas
Advanced Deuterated Material Design
The strategic incorporation of deuterium (B1214612) into molecules is a growing field for creating advanced materials with tailored properties. azimuth-corp.com Deuterated compounds are increasingly used in materials science for the study of polymers and nanomaterials, where understanding molecular structure and dynamics is critical. datahorizzonresearch.com Methyl Acetate-d6 serves as a potential building block or a processing solvent in the synthesis of these advanced materials.
Deuterated Polymers for Photonics and Electronics: Research has demonstrated the value of creating perdeuterated polymers to engineer materials with specific optical properties. For instance, the synthesis of proton-free, deuterated polymers has been explored for creating materials transparent in the mid-wave infrared (MWIR) region. azimuth-corp.com This is achieved by shifting the C-H bond vibrations to lower frequencies (C-D vibrations), thus removing absorption bands in the target spectral window. azimuth-corp.com While specific examples using this compound as a direct monomer are not prevalent, its role as a deuterated solvent or a precursor for more complex deuterated monomers is a key area of exploration. azimuth-corp.com The synthesis of deuterated macromolecules has been developed to enhance contrast for the characterization of polymers using small-angle neutron scattering (SANS). azimuth-corp.com
Kinetic Isotope Effects in Polymerization: The synthesis of deuterated polymers can exhibit significant kinetic isotope effects, leading to different copolymer microstructures compared to their protonated counterparts. azimuth-corp.com This phenomenon allows for fine-tuning of polymer properties. Studies on the free radical copolymerization of monomers like methyl acrylate (B77674) and vinyl acetate (B1210297) have been conducted in deuterated solvents (benzene-d6) to monitor reaction kinetics using NMR, highlighting the importance of deuterated media in understanding and controlling polymer synthesis. researchgate.net Using a deuterated building block like this compound could similarly influence reaction pathways and the resulting material architecture.
Table 1: Applications of Deuterated Compounds in Material Design
| Research Area | Application of Deuteration | Key Compound Example | Benefit |
|---|---|---|---|
| Infrared Optics | Synthesis of proton-free, sulfurated polymers. azimuth-corp.com | poly(S-r-d14-DIB) from deuterated precursors. azimuth-corp.com | Shifts C-H vibrations, creating transparency in the MWIR region. azimuth-corp.com |
| Polymer Characterization | Enhance contrast for neutron scattering techniques (SANS). azimuth-corp.com | Perdeuterated synthetic macromolecules. azimuth-corp.com | Enables detailed dimensional and morphological analysis. azimuth-corp.com |
| Polymerization Kinetics | On-line monitoring of copolymerization reactions via ¹H NMR. researchgate.net | Benzene-d6 (as solvent). researchgate.net | Allows tracking of comonomer consumption and composition drift. researchgate.net |
Integration with Multimodal Analytical Platforms
The complexity of modern research, particularly in fields like metabolomics and systems biology, necessitates the use of multiple analytical techniques to comprehensively characterize samples. nih.gov this compound is well-suited for use in such multimodal platforms, which often combine Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS), frequently coupled with liquid chromatography (LC).
The primary advantage of using a deuterated solvent like this compound is its non-interfering nature in ¹H NMR spectroscopy. physicsandmathstutor.comstudymind.co.uk Since the deuterium nucleus resonates at a different frequency from protons, the solvent does not produce overwhelming signals that would obscure the signals from the analyte. physicsandmathstutor.com This allows for clear, high-quality NMR data.
Crucially, research has shown that the use of deuterated solvents for NMR sample preparation does not compromise subsequent LC/MS analysis. nih.gov A key study investigating extraction protocols for liver tissue found that deuterium exchange from the solvent to the metabolites did not adversely affect LC/MS results. nih.gov This enables the direct analysis of the exact same sample by both NMR and LC/MS without a solvent exchange step, which improves reproducibility and reduces sample variability. nih.gov This integrated workflow is highly efficient for identifying unknown metabolites, where NMR provides structural information and MS provides accurate mass and fragmentation data. nih.gov For instance, in metabolite identification, samples can be reconstituted in a deuterated solvent like DMSO-d6 for microcoil NMR analysis and then directly used for LC-MS analysis. nih.gov
Table 2: Role of Deuterated Solvents in Multimodal Analysis
| Analytical Platform | Role of Deuterated Solvent (e.g., this compound) | Key Advantage | Research Finding |
|---|---|---|---|
| LC-MS-NMR | "Silent" solvent for NMR, compatible with subsequent MS analysis. nih.govfujifilm.com | Enables direct analysis of the same sample on multiple platforms. nih.gov | Deuterium exchange was found to not negatively impact LC/MS results, streamlining the analytical workflow. nih.gov |
| Quantitative NMR (qNMR) | High-purity medium to minimize interfering signals. fujifilm.com | Reduces dynamic range issues and improves sensitivity for target signals. fujifilm.com | Impurities or residual protio-solvent signals can lower the accuracy and sensitivity of qNMR measurements. fujifilm.com |
| Metabolite Identification | Sample reconstitution for both NMR and MS. nih.gov | Facilitates unambiguous characterization by combining orthogonal data. nih.gov | Combined use of LC-EC, LC-MS, GC-MS, and ¹H-NMR (using deuterated solvents) allows for complete metabolite identification. nih.gov |
Expansion into Novel Catalytic Systems
Isotopically labeled compounds are indispensable tools for probing reaction mechanisms in catalysis. azimuth-corp.com this compound, by virtue of its deuterium-labeled methyl groups, is poised for expanded use in the study and development of novel catalytic systems. Its application can provide deep insights into reaction intermediates, transition states, and kinetic isotope effects. azimuth-corp.comresearchgate.net
Mechanistic Elucidation: Deuterium labeling is a classic strategy to trace the path of atoms and functional groups through a complex reaction sequence. In a study of a mild catalytic synthesis of methyl acrylate from methyl acetate and trioxane, deuterium-labeled experiments were used to confirm the proposed in-situ catalytic mechanism. cas.cn Similarly, in studies of methanol (B129727) carbonylation, the use of deuterated methanol (CD3OD) led to the formation of partially-deuterated methyl acetate, providing crucial evidence for the reaction pathway involving C–O bond activation and reductive elimination steps. nsf.gov Using this compound as a starting material or probe molecule in such systems can help distinguish between proposed mechanistic pathways and identify rate-determining steps.
Probing Active Sites and Catalyst Performance: Methyl acetate itself is often used as a probe molecule to evaluate the performance of new catalysts, for example in hydrogenation reactions to produce ethanol. rsc.org The development of novel catalysts, such as Cu/Sn-β zeolites for the direct synthesis of methyl acetate from methanol, relies on understanding the nature of the active sites and the reaction network. ecnu.edu.cn In-situ spectroscopy experiments, often complemented by isotopic labeling, are critical. For example, studies on the methanol-to-olefins (MTO) reaction over SAPO-34 catalysts used deuterated methanol (CD3OH) to confirm that the deprotonation of surface methoxy (B1213986) groups is a key step in C-C bond formation. cardiff.ac.uk this compound could be used in a similar fashion in dimethyl ether (DME) carbonylation over zeolite catalysts to track the transformation of methyl groups into acetyl species, helping to optimize catalyst design for higher selectivity and stability. rsc.org
The pursuit of novel catalysts for sustainable organic synthesis increasingly relies on detailed mechanistic investigations to improve efficiency and selectivity. researchgate.net The insights gained from using labeled compounds like this compound are fundamental to designing next-generation catalysts that operate under milder conditions and reduce environmental impact. researchgate.net
Q & A
Q. How is Methyl Acetate-d6 synthesized, and what factors ensure isotopic purity?
this compound is synthesized through deuteration of methyl acetate, where hydrogen atoms are replaced with deuterium. Critical factors include:
- Catalyst selection : Acidic or enzymatic catalysts optimize deuteration efficiency.
- Solvent purity : Deuterated solvents (e.g., D₂O or deuterated methanol) minimize isotopic dilution .
- Quality control : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate isotopic enrichment (≥99 atom % D) and confirm absence of non-deuterated impurities .
Q. What analytical techniques are recommended for verifying isotopic enrichment and stability in this compound?
- ¹H/²H NMR : Quantifies deuterium incorporation by comparing proton signal suppression in deuterated regions .
- GC-MS or LC-MS : Detects isotopic patterns and confirms molecular integrity under varying storage conditions (e.g., temperature, humidity) .
- Isotopic ratio monitoring : Ensures batch-to-batch consistency using calibrated reference standards (e.g., NIST-traceable materials) .
Advanced Research Questions
Q. How does deuterium substitution in this compound affect its physicochemical properties compared to non-deuterated analogs?
- Kinetic isotope effects (KIE) : Deuteration alters reaction rates in metabolic pathways (e.g., ester hydrolysis), requiring adjustments in kinetic modeling .
- Solubility and volatility : Deuterated compounds exhibit slightly reduced solubility in protic solvents and altered vapor pressure, impacting experimental setups (e.g., headspace analysis) .
- Spectroscopic shifts : In infrared (IR) and Raman spectroscopy, C-D stretching modes (~2,100 cm⁻¹) replace C-H signals, enabling selective tracking in complex matrices .
Q. What methodological considerations are critical when using this compound in metabolic tracer studies?
- Hyperpolarization compatibility : While this compound itself is not directly cited in hyperpolarization studies, methodologies for analogous deuterated esters (e.g., ethyl acetate-d6) can be adapted. Techniques like para-hydrogen-induced polarization (PHIP) or dynamic nuclear polarization (DNP) enhance NMR sensitivity for tracking deuterated metabolites in vivo .
- Isotopic interference mitigation : In mass spectrometry, account for natural ¹³C abundance to distinguish deuterated fragments from background signals .
Q. How can researchers optimize NMR parameters for this compound to exploit long T₁ relaxation times?
- Pulse sequence selection : Use inversion recovery or saturation recovery sequences to measure T₁, which is prolonged in deuterated compounds due to reduced dipolar coupling .
- Field strength adjustments : Higher magnetic fields (e.g., 14.1 T) improve resolution but may shorten T₁; lower fields (e.g., 7.05 T) balance sensitivity and relaxation dynamics .
- Solvent choice : Deuterated solvents (e.g., CD₃OD) minimize proton exchange effects, preserving T₁ measurements .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported isotopic enrichment levels of this compound across suppliers?
- Cross-validation : Compare NMR and MS data from independent labs using certified reference materials (e.g., NIST standards) .
- Batch testing : Request certificates of analysis (CoA) from suppliers detailing purity assays and storage conditions .
- Replication studies : Reproduce synthesis protocols in-house to identify variability sources (e.g., catalyst degradation) .
Methodological Best Practices
Q. What protocols ensure reproducible results in deuterated compound experiments?
- Sample handling : Store this compound under inert atmospheres (argon/nitrogen) to prevent isotopic exchange with ambient moisture .
- Instrument calibration : Regularly calibrate NMR and MS systems using deuterated internal standards (e.g., DMSO-d6) .
- Data reporting : Include raw isotopic ratios, solvent history, and instrument parameters in supplementary materials to enhance reproducibility .
Tables for Key Parameters
Q. Table 1: Critical NMR Parameters for this compound
| Parameter | Value/Recommendation | Evidence Source |
|---|---|---|
| T₁ Relaxation (¹H) | ~93–109 s (varies with field) | |
| Deuterium Enrichment | ≥99 atom % D | |
| Solvent Compatibility | CD₃OD, D₂O |
Q. Table 2: Common Analytical Techniques and Applications
| Technique | Application | Key Consideration |
|---|---|---|
| GC-MS | Quantifying isotopic purity | Use deuterated internal standards |
| ²H NMR | Mapping deuteration sites | Suppress residual proton signals with presaturation |
| FT-IR | Tracking C-D bonds | Calibrate baseline for solvent absorption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
